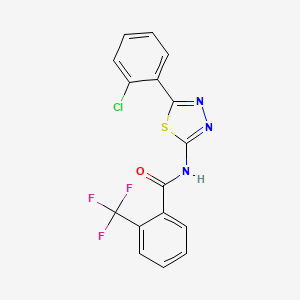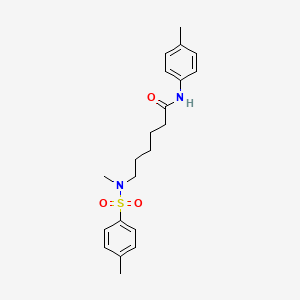![molecular formula C23H18ClN5 B2460123 3-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866345-61-1](/img/structure/B2460123.png)
3-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the phenyl rings could be introduced using a Friedel-Crafts alkylation, while the triazolo and quinazolin rings could be formed using a cyclization reaction .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite varied, depending on the specific functional groups present in the molecule. For example, the phenyl rings could undergo electrophilic aromatic substitution, while the triazolo and quinazolin rings could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it might have a high melting point and boiling point due to the presence of multiple aromatic rings .Scientific Research Applications
Synthesis and Antihistaminic Activity
Research has demonstrated the synthesis of triazoloquinazoline derivatives with significant antihistaminic activity. These compounds have been evaluated for their ability to protect animals from histamine-induced bronchospasm, showing comparable or superior efficacy to established antihistaminic drugs with minimal sedation effects. For example, specific derivatives in this category have shown to provide significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential as new antihistaminic agents with reduced sedative properties (Alagarsamy, Shankar, & Murugesan, 2008); (Gobinath, Subramanian, & Alagarsamy, 2015).
Antimicrobial Activities
Triazoloquinazoline derivatives have also been explored for their antimicrobial properties. Novel derivatives have been synthesized and tested against various microorganisms, revealing that some compounds possess good or moderate antimicrobial activities. These studies suggest the potential of triazoloquinazoline derivatives as a basis for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Activity
There has been significant interest in the synthesis of triazoloquinazoline derivatives for anticancer activity. A study focused on the design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, assessing their anticancer activity in vitro against human neuroblastoma and colon carcinoma cell lines. Some compounds exhibited significant cytotoxicity, suggesting their potential as anticancer agents (Reddy, G. Reddy, P.S. Reddy, Reddy, Sudharsan Reddy, & Pathak, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5/c1-15-6-8-16(9-7-15)14-25-22-19-4-2-3-5-20(19)29-23(26-22)21(27-28-29)17-10-12-18(24)13-11-17/h2-13H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNNUIHFJDIBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2460044.png)



![1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline](/img/structure/B2460050.png)
![2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2460052.png)

![Methyl 4-amino-3-hydroxy-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]butanoate](/img/structure/B2460056.png)
![2,5-Dioxaspiro[3.4]octan-7-one](/img/structure/B2460058.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2460060.png)

